O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate typically involves the reaction of ethyl isothiocyanate with 4-methoxyphenyl cyanide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-(4-methylphenyl) N-cyanocarbonimidothioate
- O-Ethyl S-(4-chlorophenyl) N-cyanocarbonimidothioate
- O-Ethyl S-(4-nitrophenyl) N-cyanocarbonimidothioate
Uniqueness
O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl N-cyano-1-(4-methoxyphenyl)sulfanylmethanimidate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(13-8-12)16-10-6-4-9(14-2)5-7-10/h4-7H,3H2,1-2H3 |
InChI Key |
NZWTUZMJHYKWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC#N)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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